3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS: 1420888-80-7) is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine-2,4-dione core substituted with a 2,4-difluorophenyl group at the 3-position. The compound has been explored in medicinal and agrochemical research due to its structural similarity to known inhibitors of enzymes like protoporphyrinogen oxidase (PPO) and viral proteins .
Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-difluorophenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2N2O2S/c13-6-1-2-9(7(14)5-6)16-11(17)10-8(3-4-19-10)15-12(16)18/h1-5H,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZULTYQKNXWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C(=O)C3=C(C=CS3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, a thieno[3,2-d]pyrimidine derivative can be synthesized through a cyclization reaction involving a substituted thiophene and a pyrimidine derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions.
Industry: Its unique properties make it valuable in the creation of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Properties
*Calculated based on molecular formula C₁₂H₇F₂N₂O₂S.
Key Observations:
- In contrast, methyl groups in dimethylphenyl derivatives increase hydrophobicity, which may improve membrane permeability .
Functional Analogues
Pyrido[3,2-d]pyrimidine-2,4-diones
Pyrido[3,2-d]pyrimidine-2,4-diones, such as 3-[(4-methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione (CAS: 27507-08-0), share the pyrimidine-dione core but replace the thiophene ring with a pyridine. This modification alters electronic properties and binding affinity. For example, pyrido derivatives have shown herbicidal activity via PPO inhibition, with molecular docking studies revealing π–π interactions and hydrogen bonding with flavin adenine dinucleotide (FAD) cofactors .
Quinazoline-2,4-diones
Quinazoline-2,4-diones, like those used in HIV capsid protein inhibition studies, exhibit broader aromatic systems. These compounds demonstrate how extending the fused-ring system can shift bioactivity toward antiviral applications .
Biological Activity
3-(2,4-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique thieno[3,2-d]pyrimidine core structure with a 2,4-difluorophenyl substituent at the 3-position. Its molecular formula is C₁₂H₆F₂N₂O₂S and it has a molar mass of approximately 280.25 g/mol. The focus of this article is to explore the biological activities associated with this compound, particularly its role as a modulator of ion channels and its potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Table 1: Structural Features
| Feature | Description |
|---|---|
| Core Structure | Thieno[3,2-d]pyrimidine |
| Substituent | 2,4-Difluorophenyl |
| Molecular Weight | 280.25 g/mol |
Biological Activities
Research indicates that compounds in the thieno[3,2-d]pyrimidine class exhibit significant biological activities. The specific biological activity of this compound includes:
While the exact mechanism of action for this compound remains under investigation, its electrophilic sites within the thieno-pyrimidine structure suggest potential interactions with various biological targets. Interaction studies indicate that this compound may influence calcium signaling pathways through TRPC5 modulation .
Comparative Analysis
To better understand the uniqueness of this compound compared to other derivatives in the thieno[3,2-d]pyrimidine class, the following table summarizes key structural differences:
Table 2: Comparison of Thienopyrimidine Derivatives
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | Lacks fluorinated substituents | Basic structure without substitutions |
| 6-(trifluoromethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | Contains trifluoromethyl group | Enhanced lipophilicity and potential bioactivity |
| 5-methylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | Methyl substitution instead of difluoro | Different electronic properties and reactivity |
The presence of the difluorophenyl group in this compound enhances its biological activity compared to other derivatives.
Q & A
Advanced Research Question
- In Vitro Enzyme Assays : Measure IC₅₀ values using recombinant PPO and spectrophotometric detection of protoporphyrin IX accumulation .
- Greenhouse Trials : Apply postemergence treatments (30–75 g ai/ha) to assess weed control spectrum and crop safety (e.g., maize) .
- Resistance Monitoring : Sequence PPO genes in resistant weed populations to identify mutations affecting binding.
How can researchers design a library of derivatives to explore structure-activity relationships (SAR) for dual antibacterial/antifungal activity?
Advanced Research Question
- Scaffold Diversification : Introduce heterocycles (e.g., thiazole, pyridazine) at position 6 via cyclocondensation .
- Position-Specific Modifications : Vary substituents at positions 1 (alkyl/benzyl), 3 (aryl), and 5 (methyl/ethoxy) .
- High-Throughput Screening : Use 96-well plate assays against panels of clinically relevant pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
